3-Methyl-3-(3-chlorophenyl)propylamine
Description
3-Methyl-3-(3-chlorophenyl)propylamine is a tertiary amine characterized by a propylamine backbone bearing a 3-chlorophenyl group and a methyl branch at the β-carbon. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-(3-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 |
InChI Key |
DKPPEDKATRTMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-Methyl-3-(3-chlorophenyl)propylamine with structurally related amines, focusing on molecular features, synthesis, and functional properties.
Structural Analogues and Substitution Patterns
[(3-Chlorophenyl)methyl]propylamine
- Molecular Formula : C₁₀H₁₄ClN
- Key Features : Linear propylamine chain attached to a 3-chlorobenzyl group.
- Activity : Propylamine-linked compounds exhibit enhanced anticancer activity (IC₅₀ ~0.96 µM against RAF isoforms) compared to ethylamine analogs, attributed to optimal chain length for target binding .
- Synthesis : Typically synthesized via lactamization reactions using excess propylamine .
1-(3-Chlorophenyl)ethylamine
- Molecular Formula: C₁₂H₁₈ClNO
- Key Features : Incorporates a methoxypropyl group and chlorophenethyl moiety.
- Properties : The methoxy group enhances solubility in polar solvents compared to purely alkyl-substituted amines .
(3-Chlorophenyl)(3,4-difluorophenyl)methanamine
- Molecular Formula : C₁₃H₁₀ClF₂N
Key Observations :
- Halogenation : Chlorine and fluorine substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets .
Pharmacological and Industrial Relevance
- Anticancer Agents : Propylamine linkers with electron-withdrawing groups (e.g., Cl, CF₃) show superior activity in inhibiting RAF kinases, a critical target in oncology .
- Salt Formation : Like other amines, this compound can form pharmaceutically acceptable salts (e.g., hydrochlorides) to enhance solubility and stability .
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